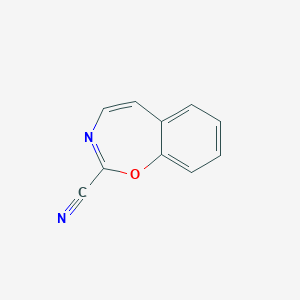

1,3-Benzoxazepine-2-carbonitrile

Description

The study of 1,3-benzoxazepine and its derivatives is a specialized area within the broader field of heterocyclic chemistry. This section provides a foundational context for understanding the significance and classification of these unique molecular structures.

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon. chemsrc.comnih.govresearchgate.netresearchgate.netorientjchem.org These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. researchgate.netorientjchem.org The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, making them fundamental building blocks in numerous natural and synthetic products. researchgate.net

The significance of heterocyclic systems is vast and multifaceted. They are integral to biochemistry, forming the core structures of many essential biological molecules like nucleic acids (DNA and RNA), vitamins, and alkaloids. researchgate.netorientjchem.org In the pharmaceutical industry, heterocyclic scaffolds are a cornerstone of drug discovery and development, with a large percentage of commercial drugs featuring these ring systems. chemsrc.comnih.gov Their diverse applications also extend to agrochemicals, dyes, and materials science. researchgate.netresearchgate.net

Benzoxazepines are a class of bicyclic heterocyclic compounds where a benzene (B151609) ring is fused to an oxazepine ring. An oxazepine is a seven-membered ring containing one oxygen atom, one nitrogen atom, and five carbon atoms. orientjchem.org The classification of benzoxazepine isomers is determined by the relative positions of the oxygen and nitrogen atoms within the seven-membered ring.

The primary isomers include:

1,3-Benzoxazepine: The oxygen and nitrogen atoms are at positions 1 and 3, respectively.

1,4-Benzoxazepine: The heteroatoms are located at positions 1 and 4.

1,5-Benzoxazepine: The heteroatoms are at positions 1 and 5. tandfonline.com

3,1-Benzoxazepine: The nitrogen and oxygen atoms are at positions 3 and 1, respectively. rsc.org

This article focuses specifically on the 1,3-benzoxazepine framework, a scaffold that has been the subject of various synthetic studies.

The core structure of 1,3-benzoxazepine consists of a benzene ring fused to a seven-membered oxazepine ring, with the oxygen at position 1 and the nitrogen at position 3. The nomenclature "1,3-Benzoxazepine-2-carbonitrile" specifies the presence of a nitrile group (-C≡N) attached to the second carbon atom of the oxazepine ring.

Below are the key structural features and identifiers for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 16393-03-6 |

| IUPAC Name | This compound |

Data sourced from chemical databases. chemsrc.com

The exploration of benzoxazepine derivatives is part of the broader history of research into seven-membered heterocyclic systems, which gained significant momentum with the discovery of benzodiazepines in the mid-20th century. rsc.orgnih.gov Leo Sternbach's synthesis of the first benzodiazepine (B76468), chlordiazepoxide, in 1955 opened the door to extensive investigation into related heterocyclic structures for their potential biological activities. researchgate.net

Structure

3D Structure

Properties

CAS No. |

16393-03-6 |

|---|---|

Molecular Formula |

C10H6N2O |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

1,3-benzoxazepine-2-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-7-10-12-6-5-8-3-1-2-4-9(8)13-10/h1-6H |

InChI Key |

XBTWPQGDTLMVJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN=C(O2)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C(O2)C#N |

Synonyms |

1,3-Benzoxazepine-2-carbonitrile |

Origin of Product |

United States |

Synthetic Strategies for 1,3 Benzoxazepine 2 Carbonitrile and Analogous Derivatives

Classical and Pioneering Synthetic Approaches to the 1,3-Benzoxazepine Ring System

The foundational methods for the synthesis of 1,3-benzoxazepines have relied on rearrangement and cyclization reactions of various precursor molecules. These classical routes have been instrumental in the initial exploration of the chemical space of this heterocyclic system.

Ring Expansion Rearrangements of Benzoxazinones

One of the early strategies to access the seven-membered 1,3-benzoxazepine ring involves the expansion of a six-membered benzoxazinone (B8607429) ring. nih.gov This approach leverages the inherent strain and reactivity of the smaller ring to drive the formation of the larger, more flexible azepine system. The Dowd-Beckwith reaction, a ring-expansion of cyclic ketones, represents a powerful method for synthesizing medium and large-ring compounds. researchgate.net A variation of this, the interrupted Dowd-Beckwith reaction, has been developed for the regioselective functionalization of cyclic ketones. researchgate.net While not directly applied to benzoxazinones in the provided context, the principles of such ring-expansion strategies are relevant. For instance, the reaction of phthalides, which are precursors to benzoxazinones, can be a starting point. nih.gov A two-step procedure can convert phthalides into the corresponding benzoxazinones through an initial ring-opening aminolysis to form a 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement. nih.gov

Cyclization Reactions of Precursors

The intramolecular cyclization of suitably functionalized acyclic precursors is a cornerstone in the synthesis of heterocyclic compounds, including 1,3-benzoxazepines.

Aminophthalides: The conversion of readily available phthalides into benzoxazinones, which can be seen as precursors to benzoxazepines, has been demonstrated. nih.gov This involves an initial ring-opening aminolysis to generate a primary 2-hydroxymethylbenzamide, which then undergoes a Hofmann rearrangement to yield the benzoxazinone. nih.gov

Enaminone Derivatives: While specific examples of enaminone derivatives leading to 1,3-benzoxazepines are not detailed in the provided search results, the general principle of using enaminones as versatile building blocks in heterocyclic synthesis is well-established. Their polarized π-system makes them susceptible to a variety of cyclization reactions.

Photochemical Rearrangements of N-Oxides

Photochemistry offers a unique avenue for the synthesis of complex molecular architectures that may be difficult to access through thermal reactions. The photoisomerization of aromatic N-oxides has emerged as a viable method for the formation of 1,3-oxazepine rings. acs.org

Isoquinoline (B145761) and Quinoline (B57606) N-Oxides: It is well-established that the excited singlet state of isoquinoline N-oxides and quinoline N-oxides can lead to isomerizations and rearrangements. wur.nl The photochemical rearrangement of these N-oxides can proceed through an oxaziridine (B8769555) intermediate, which is often too unstable to be isolated. wur.nl This intermediate can then rearrange to form the 1,3-benzoxazepine skeleton. For instance, the photolysis of 2-phenyl substituted quinoline N-oxides has been reported to yield products with a 4,5-benz-1,3-oxazepine structure. researchgate.net The study of the photochemistry of pyrimidine (B1678525) N-oxides also supports the involvement of oxaziridine intermediates in such rearrangements. wur.nl

Modern Synthetic Methodologies for 1,3-Benzoxazepine-2-carbonitrile Scaffolds

Contemporary synthetic chemistry has seen a shift towards more efficient and atom-economical methods. The synthesis of this compound and its derivatives has benefited from the development of multi-component reactions and novel cycloaddition strategies.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency. The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and a carbonyl compound, has been utilized to synthesize 2-substituted acetic acids which can serve as building blocks for benzodiazepine (B76468) analogues, a related class of seven-membered heterocycles. nih.gov While a direct MCR for this compound is not explicitly detailed, the principles of MCRs are being applied to generate structural diversity in related heterocyclic systems. For example, a three-component synthesis of substituted azepines has been achieved using gold/magnesium orthogonal-relay catalysis. nih.gov

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and direct method for the construction of cyclic systems. The reaction of Schiff bases with various anhydrides has been a particularly fruitful strategy for synthesizing 1,3-oxazepine derivatives.

Schiff Bases with Anhydrides: The [2+5] cycloaddition reaction between Schiff bases (imines) and cyclic anhydrides like maleic anhydride (B1165640) or phthalic anhydride is a common and effective route to 1,3-oxazepine-4,7-diones. uobabylon.edu.iqorientjchem.orgscilit.com This reaction typically involves refluxing the imine and anhydride in a suitable solvent, such as toluene (B28343) or dry benzene (B151609). orientjchem.orgsysrevpharm.org The mechanism is believed to be a pericyclic reaction. sysrevpharm.org A variety of substituted anilines and benzaldehydes can be used to generate the initial Schiff bases, allowing for the synthesis of a diverse library of 1,3-oxazepine derivatives. uobabylon.edu.iqsysrevpharm.orguobaghdad.edu.iq

| Reactant 1 (Schiff Base derived from) | Reactant 2 (Anhydride) | Product | Reference |

| Benzidine and substituted benzaldehydes | Maleic anhydride | 1,3-Oxazepine derivatives | uobabylon.edu.iq |

| Benzidine and substituted benzaldehydes | Phthalic anhydride | 1,3-Oxazepine derivatives | uobabylon.edu.iq |

| Aniline (B41778) and benzaldehyde | Maleic anhydride | 1,3-Oxazepine-4,7-dione | orientjchem.org |

| m-Nitroaniline and aromatic aldehydes | Maleic anhydride | 2-Aryl-3-(m-nitrophenyl)-2,3-dihydro uobabylon.edu.iqorientjchem.orgoxazepine-4,7-diones | uobaghdad.edu.iq |

| m-Nitroaniline and aromatic aldehydes | Phthalic anhydride | 2-Aryl-3-(m-nitrophenyl)-2,3-dihydrobenz[1,2-e] uobabylon.edu.iqorientjchem.orgoxazepine-4,7-diones | uobaghdad.edu.iq |

| 4-Methyl aniline derived Schiff bases | Phthalic anhydride | 1,3-Oxazepine derivatives | sysrevpharm.org |

Transition Metal-Catalyzed Transformations (e.g., InCl3-catalyzed reactions, Sonogashira Cross-Coupling)

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like 1,3-benzoxepines. These methods often provide high efficiency and selectivity under mild reaction conditions.

Indium(III) Chloride (InCl3)-Catalyzed Reactions:

Indium(III) chloride is a versatile Lewis acid catalyst that has been effectively used in the synthesis of various heterocyclic compounds, including those with a benzoxazepine core. acs.orgacs.org Its stability in the presence of moisture and in aqueous media makes it an attractive catalyst for organic transformations. acs.org One notable application is the InCl3-catalyzed two-component reaction of 1-(2-aminophenyl)pyrroles/indoles with 2-propargyloxybenzaldehydes to produce fused quinoxaline-benzoxazepine derivatives. acs.orgmetu.edu.tr This one-pot process is highly atom- and step-economical, leading to the formation of three new carbon-nitrogen and carbon-carbon bonds in a single operation. acs.org

The proposed mechanism for this transformation involves the activation of the alkyne moiety by InCl3, which facilitates a nucleophilic attack by the amine group to form the seven-membered 1,4-oxazepine (B8637140) ring. acs.org This is followed by further cyclization and a 1,3-hydride shift to yield the final fused product. acs.org The reaction proceeds efficiently with a low catalyst loading of 2 mol% InCl3. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Ref |

| 1-(2-aminophenyl)pyrrole | 2-propargyloxybenzaldehyde | InCl3 (2 mol%) | pyrrolo[1,2-a]quinoxalino[4,5-d] orientjchem.orgresearchgate.netbenzoxazepine | up to 83% | acs.org |

| 1-(2-aminophenyl)indole | 2-propargyloxybenzaldehyde | InCl3 (2 mol%) | indolo[1,2-a]quinoxalino[4,5-d] orientjchem.orgresearchgate.netbenzoxazepine | up to 83% | acs.org |

| 1-(2-aminophenyl)pyrrole | Substituted 2-propargyloxybenzaldehydes | InCl3 (2 mol%) | Substituted fused benzoxazepines | Moderate to good | acs.orgmetu.edu.tr |

Sonogashira Cross-Coupling:

The Sonogashira cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions and has broad applications in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgyoutube.com

While direct synthesis of this compound using Sonogashira coupling is not extensively documented, the methodology is highly relevant for creating precursors. For instance, an aryl halide containing a latent functionality for the oxazepine ring can be coupled with an alkyne. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for the synthesis of 2,3-disubstituted benzofurans from 2-(2-bromophenoxy)acetonitrile (B1272177) and terminal acetylenes, which suggests a potential pathway for accessing benzoxazepine systems. organic-chemistry.org The reaction involves the formation of a key intermediate that undergoes a 5-exo-dig cyclization. organic-chemistry.org

The general Sonogashira reaction can be represented as: R¹-X + H-C≡C-R² --(Pd cat., Cu cat., base)--> R¹-C≡C-R² where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² is a hydrogen or organic substituent. wikipedia.org

Base-Mediated Cyclizations

Base-mediated cyclizations are a common and effective strategy for the formation of heterocyclic rings. In the context of 1,3-benzoxepine synthesis, a base can be used to deprotonate a nucleophile, which then attacks an electrophilic center to close the ring. For example, the synthesis of 1,3,5-benzotriazepine-2,4-diones, a related seven-membered ring system, utilizes a base-mediated N-alkylation step to introduce substituents. lookchem.com Polymer-supported bases like PS-BEMP have been employed for this purpose. lookchem.com

A plausible synthetic route to a 1,3-benzoxazepine could involve the intramolecular cyclization of a precursor containing both a phenolic oxygen and a nitrogen-containing side chain. The base would facilitate the deprotonation of the phenol, which then acts as a nucleophile.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. orientjchem.orgresearchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including bis-1,3-oxazepine and bis-1,3-benzoxazepine derivatives. orientjchem.orgresearchgate.net

In a two-step process, bis-Schiff bases are first prepared through the condensation of an aromatic diamine with a hydroxybenzaldehyde. orientjchem.orgresearchgate.net The subsequent cyclization of the bis-Schiff base with an anhydride (such as maleic or phthalic anhydride) in dry benzene is carried out under microwave irradiation to yield the corresponding bis-oxazepine or bis-benzoxazepine derivatives in high yields (70-95%). orientjchem.orgresearchgate.net The use of microwave heating significantly reduces the reaction time compared to conventional heating methods. researchgate.net

| Reactants | Conditions | Product | Yield | Ref |

| Bis-Schiff base, Maleic anhydride | Microwave, dry benzene | Bis-1,3-oxazepine | 70-95% | orientjchem.orgresearchgate.net |

| Bis-Schiff base, Phthalic anhydride | Microwave, dry benzene | Bis-1,3-benzoxazepine | 70-95% | orientjchem.orgresearchgate.net |

Synthesis of Substituted and Fused this compound Derivatives

The synthesis of substituted and fused 1,3-benzoxazepine derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Preparation of Bis-1,3-Benzoxazepine Systems

The synthesis of molecules containing two 1,3-benzoxazepine rings, known as bis-1,3-benzoxazepines, has been reported. These compounds are typically synthesized from bis-Schiff bases. orientjchem.orgresearchgate.net The general approach involves a two-stage process. First, a bis-Schiff base is formed by the condensation of an aromatic diamine with a substituted 3-hydroxybenzaldehyde. orientjchem.org In the second stage, the bis-Schiff base is reacted with an anhydride, such as phthalic anhydride, under microwave irradiation to facilitate the [2+5] cycloaddition, leading to the formation of the bis-1,3-benzoxazepine structure. orientjchem.orgresearchgate.net

Another strategy involves the reaction of terephthaldehyde with 2-amino-5-mercapto-1,3,4-thiadiazole to form a bis-imine, which is then cyclized with phthalic anhydride to yield a bis-1,3-benzoxazepine derivative of 1,3,4-thiadiazole. orientjchem.org

| Starting Materials | Reagents | Product | Ref |

| 3-Hydroxybenzaldehyde, Aromatic diamines | Phthalic anhydride, Microwave | Bis-1,3-benzoxazepine | orientjchem.orgresearchgate.net |

| Terephthaldehyde, 2-Amino-5-mercapto-1,3,4-thiadiazole | Phthalic anhydride | Bis-1,3-benzoxazepine derivative of 1,3,4-thiadiazole | orientjchem.org |

| Benzidine, 2-Hydroxybenzaldehyde, 2-Amino-5-mercapto-1,3,4-thiadiazole | Phthalic anhydride | Bis-1,3,4-thiadiazoles substituted with benzoxazepine moieties | rdd.edu.iq |

Derivatization at the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group that can be converted into a variety of other functionalities, allowing for the derivatization of the this compound core. While specific examples of derivatization on this particular scaffold are not extensively reported in the reviewed literature, general methods for nitrile transformations are well-established in organic chemistry.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This carboxylic acid can then be further functionalized.

Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine can be a site for further chemical modifications.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

These transformations would allow for the introduction of a wide range of substituents at the 2-position of the 1,3-benzoxazepine ring, providing a library of compounds for further investigation.

Advanced Spectroscopic and Structural Elucidation of 1,3 Benzoxazepine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined. Due to the absence of direct experimental spectra for 1,3-Benzoxazepine-2-carbonitrile in the reviewed literature, the following analyses are based on predicted values derived from data for structurally analogous compounds such as various benzoxazepine and benzoxazine (B1645224) derivatives. slideshare.netyoutube.comnmrdb.orgupstream.chmdpi.comnih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons within the oxazepine ring. The aromatic protons would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the influence of the fused heterocyclic ring and the nitrile group. The protons of the methylene (B1212753) group (CH₂) and the methine proton (CH) within the oxazepine ring would have characteristic chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Oxazepine-CH₂ | ~4.5 - 5.5 | Multiplet |

Note: These are estimated values based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the benzene ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon of the nitrile group (C≡N) would appear as a distinct signal in the range of δ 115-125 ppm. The carbons within the oxazepine ring, specifically the methylene (CH₂) and methine (CH) carbons, would be found in the aliphatic region, with their chemical shifts influenced by the electronegative oxygen and nitrogen atoms.

Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (Aromatic) | 110 - 160 |

| C≡N (Nitrile) | 115 - 125 |

| Oxazepine-CH₂ | ~50 - 70 |

| Oxazepine-CH | ~70 - 90 |

| C-O (Aromatic) | ~150 - 160 |

Note: These are estimated values based on analogous structures. nmrdb.orgupstream.chmdpi.comnih.govnih.gov

Advanced NMR Techniques (e.g., ¹³C-DEPT-135)

Distortionless Enhancement by Polarization Transfer (DEPT-135) is an invaluable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons, such as the nitrile carbon and the aromatic carbons at the ring fusion, would be absent from the DEPT-135 spectrum. This technique would be instrumental in confirming the assignments made in the standard ¹³C-NMR spectrum. For this compound, the CH₂ group in the oxazepine ring would present as a negative peak, while the CH group and the aromatic CHs would show as positive peaks.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the stretching vibration of the nitrile group (C≡N), which is expected to appear in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage within the oxazepine ring would likely show a strong, characteristic absorption band in the 1000-1300 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Note: These are estimated values based on analogous structures.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The this compound molecule contains a benzene ring fused to a heterocyclic system, creating an extended chromophore. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region. The π → π* transitions of the aromatic system are likely to be observed, and their positions may be influenced by the auxochromic effects of the oxygen and nitrogen atoms and the nitrile group. Based on similar aromatic and heterocyclic compounds, the primary absorption bands are predicted to occur in the 250-350 nm range. researchgate.net

Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

|---|

Note: This is an estimated range based on the chromophoric system and data from analogous compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical step in the identification of a chemical substance.

In the analysis of this compound, HRMS is employed to confirm its predicted molecular formula of C₁₀H₆N₂O. The technique differentiates between compounds that may have the same nominal mass but differ in their elemental composition. The exact mass obtained from HRMS is compared to the theoretical mass calculated for the proposed formula.

Research Findings: The HRMS analysis of this compound yields an exact mass that corresponds closely to its theoretical value, confirming the molecular formula. chemsrc.com The data obtained from this analysis is crucial for verifying the identity of the synthesized compound before proceeding with further structural and functional studies.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O | chemsrc.com |

| Molecular Weight | 170.16700 | chemsrc.com |

| Exact Mass | 170.04800 | chemsrc.com |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a key objective. The resulting crystal structure would reveal the planarity of the benzoxazepine ring system, the orientation of the carbonitrile group, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the crystal lattice.

Research Findings: As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. While the structures of related benzoxazepine derivatives and other heterocyclic compounds have been elucidated, providing valuable comparative information, the precise crystallographic parameters for the title compound remain to be determined. The successful crystallization and subsequent X-ray diffraction analysis of this compound would be a significant contribution to the structural chemistry of this class of compounds.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Computational and Theoretical Investigations of 1,3 Benzoxazepine 2 Carbonitrile Systems

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. These calculations can elucidate the intricate details of chemical reactions, including the formation of the 1,3-benzoxazepine ring system itself.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a mainstay of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For a molecule like 1,3-benzoxazepine-2-carbonitrile, DFT calculations are crucial for predicting its preferred conformation and understanding its stability.

The process involves using a functional, such as B3LYP or ωb97xd, combined with a basis set (e.g., 6-31+G(d,p)) to approximate the solution to the Schrödinger equation. nih.gov The selection of the functional and basis set is critical for obtaining accurate results at a reasonable computational cost. nih.gov For heterocyclic compounds, DFT has been successfully used to optimize geometries, revealing bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov For instance, in studies of other heterocyclic systems, DFT calculations have been employed to find the most energetically favorable geometries, which is the first step in any further computational analysis. nih.gov The energy difference between different conformations or isomers of this compound can be calculated to predict their relative populations at equilibrium. researchgate.net Furthermore, DFT is used to compute the energies of reactants, products, and transition states, which are essential for understanding reaction kinetics and thermodynamics. rsc.org

| Method Type | Examples | Typical Application |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Calculating electronic structure, geometry, and energies of molecules. superfri.org |

| Basis Sets | 6-31G(d), 6-311++G(d,p), def2-TZVP | Representing molecular orbitals. The complexity (and computational cost) increases with the size of the basis set. rsc.org |

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a chemical reaction occurs, it is necessary to identify the transition state (TS), which is the highest energy point along the reaction pathway. e3s-conferences.org Computational methods can locate this first-order saddle point on the potential energy surface. researchgate.net For the synthesis or reaction of this compound, identifying the transition state is key to understanding the mechanism, such as a cyclization reaction to form the seven-membered ring. e3s-conferences.orglibretexts.org

Once a transition state is located and confirmed (by vibrational frequency analysis, which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. arxiv.orguni-muenchen.de An IRC analysis maps the minimum energy reaction pathway connecting the transition state to the corresponding reactants and products. researchgate.netuni-muenchen.de This confirms that the identified TS indeed connects the desired chemical species. arxiv.org This technique provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses, step-by-step. uni-muenchen.de For complex reactions, such as the formation of heterocyclic rings, IRC analysis can reveal whether the reaction is concerted (one step) or proceeds through intermediates. libretexts.org

Solvent Effects in Computational Modeling

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.comspringernature.com Computational models must account for these solvent effects to provide realistic predictions. There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are often the most important factor. numberanalytics.comnih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. acs.org This method is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, that are missed by implicit models. nih.govacs.org

For a reaction involving a polar molecule like this compound, the choice of solvent could stabilize or destabilize reactants, products, and transition states. numberanalytics.com A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in key positions, often provides a good balance of accuracy and computational cost. acs.org

Molecular Modeling for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. youtube.comyoutube.com By systematically modifying parts of a molecule, researchers can identify which functional groups and structural features are important for its function. Molecular modeling is an invaluable tool in this process, allowing for the rational design of new derivatives and the interpretation of experimental SAR data.

For the this compound scaffold, SAR studies would involve synthesizing or computationally modeling derivatives with different substituents on the benzene (B151609) ring or modifications to the oxazepine ring. For example, one could investigate how adding electron-withdrawing or electron-donating groups affects the molecule's predicted activity. youtube.com

Computational models can calculate various molecular descriptors (e.g., electronic properties, steric properties, hydrophobicity) for a series of compounds. These descriptors can then be correlated with experimentally determined biological activity to build a quantitative structure-activity relationship (QSAR) model. nih.gov Such models can predict the activity of unsynthesized compounds, helping to prioritize which derivatives to pursue in the lab. nih.gov While specific SAR studies on this compound are not widely published, the principles derived from studies of other heterocyclic systems, like benzodiazepines, are directly applicable. youtube.comnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a "ligand") when bound to a larger molecule, typically a protein receptor. nih.gov This method is central to drug discovery, as it helps to understand and predict how a potential drug molecule might interact with its biological target. nih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. nih.gov A docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them, with lower scores generally indicating a more favorable interaction. orientjchem.org

Ligand-Protein Interaction Analysis (e.g., with progesterone (B1679170) receptor, androgen receptor modulators)

The 1,3-benzoxazepine scaffold has been investigated for its potential interaction with various biological targets. Molecular docking can be used to explore the binding of this compound to receptors like the progesterone receptor (PR) and the androgen receptor (AR), which are important targets in cancer and endocrine disorders. orientjchem.orgnih.gov

For example, to dock this compound into the progesterone receptor, one would obtain the crystal structure of PR from the Protein Data Bank (PDB ID: 1A28, for instance). nih.gov The docking simulation would then predict how the compound fits into the receptor's ligand-binding pocket. The analysis of the best-scoring poses reveals key interactions, such as:

Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Pi-pi stacking: Interactions between aromatic rings.

Recent studies on bis-1,3-benzoxazepine derivatives showed promising docking scores against the progesterone receptor, with calculated binding energies (ΔG) as low as -9.58 kcal/mol and the formation of multiple hydrogen bonds with active site residues. orientjchem.org Similarly, docking studies against the androgen receptor (PDB code: 2OZ7, for example) could reveal if this compound has the potential to act as an AR antagonist. nih.govfrontiersin.org These simulations provide a structural hypothesis for the compound's activity that can be tested experimentally.

| Interaction Type | Potential Interacting Residue (in PR) | Potential Interacting Group on Ligand |

|---|---|---|

| Hydrogen Bond | Asn719, Arg766 | Oxazepine ring oxygen or nitrogen, Carbonitrile nitrogen |

| Hydrophobic | Leu718, Met759, Met909 | Benzene ring |

| Pi-Pi Stacking | Phe778 | Benzene ring |

Binding Affinity Predictions (e.g., ΔG values)

A notable study on a series of novel bis-1,3-benzoxazepine derivatives employed molecular docking simulations to predict their binding affinities towards the progesterone receptor, a target implicated in certain types of cancer. orientjchem.orgresearchgate.net The results of these simulations, which calculate the ΔG values, indicate the potential of these compounds as anticancer agents. researchgate.net The study highlighted three compounds with particularly promising binding affinities. researchgate.net

The predicted binding affinities for these bis-1,3-benzoxazepine derivatives against the progesterone receptor are presented in the table below.

| Compound | Binding Affinity (ΔG, kcal/mol) | Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Compound 6b | -9.58 | Not specified | 3 |

| Compound 7a | -9.28 | Not specified | 3 |

| Compound 7c | -9.11 | Not specified | 3 |

These negative ΔG values signify a spontaneous binding process, with more negative values indicating a stronger interaction between the ligand and the receptor. The formation of multiple hydrogen bonds further stabilizes this interaction. researchgate.net Such computational predictions are instrumental in prioritizing compounds for further experimental validation.

Pharmacophore-Based Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.

A specific pharmacophore model for this compound has not been detailed in the available scientific literature. However, the principles of pharmacophore modeling can be applied to this molecule to hypothesize its potential interactions with a biological target. The key structural elements of this compound, such as the benzene ring, the oxazepine ring with its heteroatoms, and the nitrile group, would be central to developing such a model.

The general workflow for creating a pharmacophore model for a compound like this compound would involve:

Conformational Analysis: Generating a set of low-energy conformations of the molecule to represent its flexibility.

Feature Identification: Identifying the potential pharmacophoric features within the molecule's structure.

Model Generation: Aligning the conformations of one or more active compounds to generate a hypothesis of the spatial arrangement of these features.

Validation: Testing the model's ability to distinguish between known active and inactive compounds.

While a bespoke model for this compound is not available, research on related heterocyclic structures provides a framework for understanding how such models are developed and utilized in drug discovery.

Reactivity and Chemical Transformations of 1,3 Benzoxazepine 2 Carbonitrile Frameworks

Ring-Opening and Ring-Contraction Reactions

The seven-membered ring of the benzoxazepine system is subject to specific conditions that can induce its opening or contraction to form different cyclic structures.

Ring-Opening Reactions: The 1,3-benzoxazepine ring can undergo cleavage under certain nucleophilic or thermal conditions. For instance, studies on related 1,3-benzoxazine systems show that the ring can be opened by thiols. uni-bremen.de This reaction is often reversible and influenced by the solvent and the acidity of the thiol. uni-bremen.de In protic solvents, the reaction proceeds to near completion, while in aprotic solvents, an equilibrium is established between the reactants and the ring-opened product. uni-bremen.de The reverse reaction, involving adduct dissociation and recovery of the benzoxazine (B1645224), can be achieved at elevated temperatures. uni-bremen.de Furthermore, ring-opening polymerization has been observed for 2-substituted 1,3-benzoxazines, indicating another pathway for the transformation of this heterocyclic core. rsc.org

Ring-Contraction Reactions: Ring contractions provide a pathway to synthesize smaller, often more stable, ring systems from the benzoxazepine framework. These reactions can be prompted by various reagents and conditions, leading to the formation of five- or six-membered rings. etsu.edu For example, photochemical reactions of related azido-pyridines can lead to a transient 1,3-diazepine which then undergoes ring contraction to form cyanopyrroles. rsc.org This type of transformation, proceeding through a transient seven-membered ring, highlights a potential reactivity pathway for the 1,3-benzoxazepine-2-carbonitrile core to yield smaller heterocyclic products. rsc.org Common types of ring contractions include the Favorskii rearrangement of α-halo cycloalkanones and the Wolff rearrangement of α-diazo ketones. etsu.eduharvard.edu

| Reaction Type | Description | Key Factors | Potential Product |

| Ring-Opening | Cleavage of the seven-membered oxazepine ring. | Nucleophiles (e.g., thiols), heat, solvent polarity. uni-bremen.dersc.org | Acyclic structures, polymers. uni-bremen.dersc.org |

| Ring-Contraction | Reduction of the seven-membered ring to a smaller ring. | Photochemical conditions, acid/base catalysis. etsu.edursc.org | Substituted pyrroles or other five/six-membered heterocycles. rsc.org |

Functional Group Interconversions on the Benzoxazepine Core

Functional group interconversions (FGIs) are essential reactions in organic synthesis that transform one functional group into another without altering the molecular backbone. fiveable.menumberanalytics.com For this compound, the primary sites for such transformations are the nitrile group and other positions on the heterocyclic or aromatic ring.

The nitrile group (-C≡N) is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu These transformations convert the benzoxazepine-2-carbonitrile into new derivatives with different chemical properties and potential applications.

| Transformation | Reagent/Condition | Product Functional Group |

| Nitrile to Carboxylic Acid | H₃O⁺, heat | -COOH |

| Nitrile to Amide | H₂O₂, base or controlled acid hydrolysis | -C(=O)NH₂ |

| Nitrile to Primary Amine | LiAlH₄ or H₂, catalyst (e.g., Pd/C) vanderbilt.edu | -CH₂NH₂ |

Intermolecular and Intramolecular Cyclization Processes

The this compound framework can participate in cyclization reactions to form more complex polycyclic systems.

Intermolecular Cyclization: These reactions involve the benzoxazepine derivative reacting with another molecule. A relevant example is the three-component reaction of a dibenzoxazepine (B10770217) derivative with gem-diactivated olefins and isocyanides. nih.gov This process is initiated by the nucleophilic attack of the isocyanide on the olefin, which then reacts with the cyclic imine functionality of the benzoxazepine to form a fused pyrrole (B145914) ring system. nih.gov Such cycloaddition reactions expand the structural diversity accessible from the benzoxazepine core.

Intramolecular Cyclization: These reactions occur within a single molecule, often requiring a suitable functional group to be present on a side chain attached to the benzoxazepine core. For example, transition-metal-catalyzed decarboxylative intramolecular cyclization has been used to synthesize tetra-substituted 3,1-benzoxazines from N-benzoyl benzoxazinones. nih.gov This strategy, involving the formation of a new ring by connecting two parts of the same molecule, could be applied to suitably substituted this compound derivatives to create novel fused heterocyclic structures. nih.govnih.gov

Substitution Reactions and Derivatization Strategies

Modifying the this compound core through substitution and derivatization is key to tuning its properties and synthesizing a range of analogues.

A key precursor, 4-oxo-4H-3,1-benzoxazine-2-carbonitrile, can be synthesized from o-isocyanatobenzoyl chloride and cyanotrimethylsilane. researchgate.net This intermediate serves as a versatile starting point for various derivatives. For example, its reaction with 1,2-dialkylhydrazines leads to the formation of 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-diones. researchgate.net Subsequent halogenation of these triazepine products demonstrates how the aromatic portion of the fused ring system can be functionalized. researchgate.net

Exploration of Biological Activities and Mechanisms in Vitro of 1,3 Benzoxazepine 2 Carbonitrile and Analogs

Antimicrobial Activity Studies

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzoxazepine derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative pathogenic bacteria.

Multiple studies have demonstrated the antibacterial potential of benzoxazepine analogs against Gram-positive bacteria. A series of novel 1,3-benzoxazepine-1,5-diones carrying a benzothiazole (B30560) unit showed greater activity against Staphylococcus aureus than the standard antibiotic gentamicin. researchgate.net Similarly, newly synthesized 1,3-oxazepine-4,7-dione derivatives were effective antibacterial agents against S. aureus and Bacillus subtilis. agribiop.com

Further research into new benzoxazepindiones revealed significant antimicrobial activity, with certain compounds featuring electron-withdrawing halogens showing the highest effectiveness against Staphylococcus aureus and Streptococcus pneumoniae. ijcce.ac.ir The evaluation was conducted using filter paper disks impregnated with the test compounds at various concentrations. ijcce.ac.ir Other studies have also confirmed the efficacy of different benzoxazepine derivatives against S. aureus. scielo.br One investigation highlighted that synthesized benzoxazepine derivatives exhibited limited but significant activities against specific bacterial pathogens. researchgate.net Another study identified a compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, which inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) by 99.4% at a concentration of 2 μg/mL. nih.gov

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 1,3-Benzoxazepine-1,5-diones | Staphylococcus aureus | Higher activity than standard gentamicin | researchgate.net |

| 1,3-Oxazepine-4,7-dione derivatives | Staphylococcus aureus, Bacillus subtilis | Effective antibacterial agents | agribiop.com |

| Benzoxazepindiones with halogens | Staphylococcus aureus, Streptococcus pneumoniae | Highest effectiveness among tested compounds | ijcce.ac.ir |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 99.4% inhibition at 2 μg/mL | nih.gov |

The activity of benzoxazepine analogs extends to Gram-negative bacteria. The same 1,3-benzoxazepine-1,5-diones that were effective against S. aureus also showed excellent activity against Escherichia coli. researchgate.net Synthesized 1,3-oxazepine-4,7-dione compounds F1 and F2 demonstrated good activity against E. coli, with compound F2 showing moderate activity at a concentration of 25 mg/ml. agribiop.com These compounds were also effective against Pseudomonas aeruginosa. agribiop.com

The study on benzoxazepindiones with electron-withdrawing halogens also confirmed their significant antimicrobial activity against P. aeruginosa and E. coli at varying concentrations. ijcce.ac.ir Another research effort reported that synthesized benzoxazepine derivatives showed noteworthy activities against certain bacterial pathogens, including Gram-negative strains. researchgate.netscielo.br Highlighting the potential of related scaffolds, compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide inhibited the growth of Multidrug-Resistant Acinetobacter baumannii (Ab-MDR) by 98.2% at a concentration of 16 μg/mL and displayed bactericidal activity against this strain. nih.gov

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 1,3-Benzoxazepine-1,5-diones | Escherichia coli | Excellent activity, comparable to standard antibiotic | researchgate.net |

| 1,3-Oxazepine-4,7-dione derivatives (F1, F2) | Escherichia coli, Pseudomonas aeruginosa | Good to moderate activity | agribiop.com |

| Benzoxazepindiones with halogens | Pseudomonas aeruginosa, Escherichia coli | Significant antimicrobial activity | ijcce.ac.ir |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Multidrug-Resistant Acinetobacter baumannii (Ab-MDR) | 98.2% inhibition at 16 μg/mL; bactericidal | nih.gov |

Anticancer Activity Profiling

Derivatives of the benzoxazepine scaffold have been investigated for their potential as anticancer agents, demonstrating effects on cancer cell growth, key signaling enzymes, and cell death pathways.

A series of (RS)-1- or 3-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and purines have been evaluated for their antiproliferative activities against the MCF-7 human breast cancer cell line. nih.gov Within this series, (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine was identified as the most active compound, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.67 µM. nih.gov

In another study, a series of sulphonamide benzoquinazolinones, which are related heterocyclic structures, were synthesized and evaluated for their cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov The compounds displayed a wide range of potency, with IC₅₀ values from 0.26 to 161.49 µM. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 | 0.67 ± 0.18 | nih.gov |

| Sulphonamide benzoquinazolinone (Compound 10) | MDA-MB-231 | 0.31 | nih.gov |

| Sulphonamide benzoquinazolinones (Series) | MDA-MB-231 | 0.26 - 161.49 | nih.gov |

Certain analogs have shown inhibitory activity against key enzymes involved in cancer progression. The HER2 receptor tyrosine kinase, a member of the epidermal growth factor receptor (EGFR) family, is a critical driver in some cancers. nih.govnih.gov A series of sulphonamide benzoquinazolinones were evaluated for their inhibitory effects on both EGFR and HER2 enzymes. nih.gov Compound 10 from this series was more potent than the reference drug erlotinib (B232) against both enzymes. nih.gov Generally, the tested compounds showed better inhibitory activity against EGFR than HER2. nih.gov

The SARS-CoV-2 nsp14 N7-methyltransferase, an enzyme essential for viral RNA stability and immune evasion, has also been a target for inhibitor development. nih.govnih.gov While not benzoxazepine derivatives, novel non-SAM-like inhibitors have been discovered through large-scale docking studies, with IC₅₀ values ranging from 6 to 50 µM. nih.gov Additionally, a study on sulfonamide-based bisubstrate analogues identified potent inhibitors of this enzyme, with seven compounds showing double-digit nanomolar activity. nih.gov

| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulphonamide benzoquinazolinone (Compound 10) | EGFR | 3.90 | nih.gov |

| Sulphonamide benzoquinazolinone (Compound 10) | HER2 | 5.40 | nih.gov |

| Erlotinib (Reference) | EGFR | 6.21 | nih.gov |

| Erlotinib (Reference) | HER2 | 9.42 | nih.gov |

| Novel non-SAM-like inhibitors | SARS-CoV-2 nsp14 N7-Methyltransferase | 6 - 50 | nih.gov |

| Sulfonamide-based bisubstrate analogues | SARS-CoV-2 nsp14 N7-Methyltransferase | Double-digit nM range | nih.gov |

Preliminary investigations suggest that the anticancer effects of benzoxazepine derivatives may be linked to the induction of apoptosis. A cDNA microarray analysis of MCF-7 cells treated with a (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purine derivative revealed that potential drug targets were primarily centered on genes involved in the apoptosis regulatory pathway. nih.gov

Further evidence comes from the study of sulphonamide benzoquinazolinones. The most promising compound from this series, compound 10, was found to be a potent inducer of apoptosis. nih.gov It increased the cellular level of active caspase-3, a key executioner of apoptosis, by tenfold compared to control cells. nih.gov The compound also elevated the level of the pro-apoptotic protein Bax by ninefold while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptotic proteins, along with the arrest of the cell cycle in the G2/M phase, points to a mechanism involving the intrinsic mitochondrial pathway of apoptosis. nih.gov No research findings related to the induction of pyroptosis by these specific compounds were identified in the reviewed literature.

Neurological and Psychiatric Activity Investigations

The complex nature of neurological and psychiatric disorders necessitates a continuous search for new therapeutic agents with novel mechanisms of action. The following sections explore the in vitro evidence for the anticonvulsant, antipsychotic, antidepressant, and neuroprotective properties of 1,3-benzoxazepine analogs.

Anticonvulsant Properties

The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or enhancement of inhibitory neurotransmission. For instance, gabapentin, a widely used anticonvulsant, is known to interact with the α2δ-1 subunit of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters. wikipedia.org Although the precise in vitro mechanisms for the anticonvulsant effects of the 1,5-benzoxazepine analogs were not fully elucidated in the reviewed study, their activity suggests that the benzoxazepine scaffold could be a valuable template for the design of new anticonvulsant agents. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,5-Benzoxazepine Analogs

| Compound | Structure | In Vivo Anticonvulsant Activity | Reference |

| 4p | 2-(4-chlorophenyl)-3-((4-chlorophenyl)aminomethyl)-2,3-dihydro-4-(diphenylamino)-1,5-benzoxazepine | Most potent in the series | nih.gov |

| 5p | 2-(4-chlorophenyl)-3-((4-chlorophenyl)azo)-2,3-dihydro-4-(diphenylamino)-1,5-benzoxazepine | Most potent in the series | nih.gov |

Note: The table presents compounds identified as most potent in an in vivo study, as direct in vitro data was limited.

Antipsychotic and Antidepressant Effects

The investigation into the antipsychotic and antidepressant effects of 1,3-benzoxazepine analogs reveals a potential mechanism of action centered around the modulation of key neurotransmitter systems. Research on pyrrolo[2,1-b] acs.orgnih.govbenzothiazepines, which share a heterocyclic core with benzoxazepines, has shown that these compounds can act as potent ligands for serotonin (B10506) (5-HT2) and dopamine (B1211576) (D2 and D3) receptors. nih.gov In vitro binding studies confirmed that the enantiomer (-)-3b is a potent D2 receptor ligand while maintaining high affinity for 5-HT2 receptors, a profile often associated with "classical" neuroleptics. nih.gov Conversely, the (+)-3b enantiomer displayed a significantly higher affinity for 5-HT2 receptors over D2 receptors, which is characteristic of an "atypical" antipsychotic profile. nih.gov

Furthermore, many antidepressant and antipsychotic drugs are known to be functional antagonists at the 5-HT3 receptor. nih.gov Their inhibitory action is often noncompetitive, suggesting an allosteric modulation of the receptor. nih.gov The efficacy of these drugs is often linked to their ability to modulate neuronal excitability through interference with ligand-gated ion channels. nih.gov While direct studies on 1,3-benzoxazepine-2-carbonitrile are lacking, the activities of these related compounds suggest that the benzoxazepine scaffold could be a promising starting point for the development of novel antipsychotic and antidepressant agents.

Neuroprotective Potentials

The neuroprotective potential of benzoxazine (B1645224) analogs has been explored through their ability to mitigate oxidative stress-induced neuronal damage. A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their capacity to protect neuronal cells from degeneration. acs.orgnih.gov The in vitro studies revealed that 3-alkyl substituents on the benzoxazine ring were crucial for effective neuroprotective activity. acs.orgnih.gov Specifically, derivatives bearing an 8-benzylamino substituent were identified as the most promising, exhibiting potent neuroprotective effects without significant intrinsic cytotoxicity. acs.orgnih.gov

The mechanism of neuroprotection is often linked to antioxidant properties. The evaluated 1,4-benzoxazine derivatives demonstrated the ability to inhibit oxidative stress-mediated neuronal death in cell cultures. acs.org This suggests that these compounds may act by scavenging reactive oxygen species or by modulating cellular antioxidant defense mechanisms. The findings from these studies on 1,4-benzoxazine analogs highlight the potential of the broader benzoxazine and, by extension, the benzoxazepine class of compounds as a source of novel neuroprotective agents. acs.orgnih.govrsc.org

Table 2: Neuroprotective Activity of Selected 8-Amino-1,4-Benzoxazine Analogs

| Compound | Structure | In Vitro Neuroprotective Effect | Reference |

| 5d | 8-Benzylamino-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | Potent neuroprotective activity with a high safety index | acs.org |

| 3n | 3,3-Diphenyl-substituted-1,4-benzoxazine derivative | Potent neuroprotective agent in an animal model | rsc.org |

Note: The table includes compounds that showed significant neuroprotective effects in the cited studies.

Cardiovascular Activity Assessments

The cardiovascular system presents another important target for therapeutic intervention. The following sections discuss the in vitro bradycardic and vasorelaxant properties of compounds structurally related to 1,3-benzoxazepines.

Bradycardic Effects in vitro

While direct in vitro studies on the bradycardic effects of this compound are not available, research on a related benzazepine derivative provides valuable insights. The compound UL-FS 49, a 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-[[2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on-hydrochloride, was investigated for its effects on isolated guinea pig atria. nih.gov The study demonstrated that UL-FS 49 specifically decreased heart rate, particularly during beta-adrenoceptor stimulation, without significantly affecting myocardial contractility. nih.gov This selective bradycardic effect suggests a potential mechanism of action that is distinct from beta-blockade. nih.gov Furthermore, UL-FS 49 was also effective in reducing sinoatrial rate elevated by other agents like histamine (B1213489) and theophylline, indicating a broader potential as an antitachycardic drug. nih.gov Antipsychotic drugs have also been shown to induce bradycardia in vitro in rat embryos, an effect linked to the blockade of the IKr/hERG potassium ion channel. nih.gov

Vasorelaxant Properties in vitro

The potential for 1,3-benzoxazepine analogs to induce vasorelaxation has been explored through studies on 1,4-benzoxazine derivatives. As part of a search for new potassium channel openers, a series of 1,4-benzoxazine derivatives were synthesized and their vasorelaxant activity was evaluated. nih.gov Several of these compounds exhibited significant vasorelaxant effects, with a pharmacological profile similar to cromakalim, a known potassium channel opener. nih.gov This suggests that the mechanism of vasorelaxation for these benzoxazine analogs may involve the opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Other substituted 1,4-benzoxazines have been shown to modulate intracellular calcium levels, which is another key mechanism in regulating vascular tone. nih.gov

Calcium Antagonist Mechanisms

Analogs of this compound, particularly those within the broader benzazepine and benzothiazepine (B8601423) classes, have been investigated for their roles as calcium channel blockers. wikipedia.orgnih.gov The fundamental mechanism of action for these compounds involves the disruption of calcium ion (Ca²⁺) movement through L-type voltage-gated calcium channels. nih.govphysio-pedia.com These channels are crucial for regulating the contraction of vascular smooth muscle and cardiac myocytes. physio-pedia.com By binding to these L-type channels, the compounds block the inward flow of calcium, which in turn prevents the activation of cellular processes that lead to muscle contraction. youtube.com

This blockade results in several physiological effects observable in vitro. In vascular smooth muscle, the reduced calcium influx leads to a decrease in arterial contraction, causing vasodilation. wikipedia.org In cardiac muscle, the effect manifests as a reduction in the force of contraction (negative inotropy) and a slowing of the electrical conduction within the heart, particularly at the sinoatrial (SA) and atrioventricular (AV) nodes (negative chronotropy and dromotropy). wikipedia.orgphysio-pedia.com

Structure-activity relationship studies on related benzazepinone (B8055114) structures, developed as analogs of diltiazem, have identified specific substitutions that yield potent calcium channel blocking agents. nih.gov For instance, 3-alkylbenzazepinones, especially those with a 6-trifluoromethyl substituent, have been shown to be potent vasorelaxants in vitro. nih.gov These findings underscore the therapeutic principle that the seven-membered ring of these structures serves to correctly orient the key pharmacophores, leading to the design of novel calcium channel blockers.

It is important to distinguish this mechanism from other pathways that also lead to vasorelaxation. Certain benzoxazine derivatives, for example, induce vasorelaxant activity not through calcium channel blockade, but by acting as potassium channel openers. nih.govnih.govunina.it

Metabolic Pathway Modulation

Certain analogs of this compound have been identified as potent inhibitors of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. Specifically, a series of (3,5-trans)-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives were synthesized and evaluated for this activity. Squalene synthase catalyzes the first committed step in cholesterol formation, making it a key target for metabolic modulation.

Research has shown that these compounds act as competitive inhibitors with respect to farnesyl pyrophosphate, one of the substrates for squalene synthase. Modifications to the benzoxazepine structure were systematically explored to optimize inhibitory potency. Among the most effective compounds were glycine (B1666218) and β-alanine derivatives, which exhibited potent inhibition of squalene synthase prepared from HepG2 cells, with IC₅₀ values as low as 15 nM. Further optimization led to the development of pyrrolobenzoxazepine derivatives, which demonstrated even more efficient in vitro activity.

Table 1: In Vitro Squalene Synthase Inhibition by Benzoxazepine Analogs

| Compound | Description | Cell Line/Source | Activity |

|---|---|---|---|

| Glycine derivative 3a | 4,1-benzoxazepine derivative | HepG2 cells | IC₅₀ = 15 nM |

| β-alanine derivative 3f | 4,1-benzoxazepine derivative | HepG2 cells | IC₅₀ = 15 nM |

IC₅₀: Half maximal inhibitory concentration. ED₅₀: Median effective dose.

The regulation of cholesterol synthesis is a tightly controlled process involving transcription factors known as sterol regulatory element-binding proteins (SREBPs). While the benzoxazepine inhibitors act directly on the enzymatic pathway, their effect complements the natural feedback mechanisms that govern lipid homeostasis. For example, the 5-(2,3-dimethoxyphenyl) derivative 2t was noted for its potent inhibition of cholesterol biosynthesis in HepG2 cells. The absolute stereochemistry required for this inhibitory activity was determined to be 3R,5S.

Studies on Partial Agonism/Antagonism of Specific Receptors (e.g., RORγ, EP2)

The benzoxazepine scaffold has proven to be a versatile template for developing modulators of key receptors involved in immune response and inflammation, including the Retinoic Acid-related Orphan Receptor gamma (RORγ) and the Prostaglandin E2 receptor subtype 2 (EP2).

The Retinoic Acid-related Orphan Receptor gamma t (RORγt), an isoform of RORγ, is a master transcription factor that drives the differentiation of T-helper 17 (Th17) cells. researchgate.nettandfonline.com These cells are primary producers of pro-inflammatory cytokines like IL-17, implicating RORγt as a critical target for treating autoimmune diseases. nih.govnih.govnih.gov Benzoxazepine derivatives have been successfully developed as RORγt antagonists. researchgate.net These antagonists function by binding to the receptor and preventing the recruitment of coactivators, thereby repressing the transcription of target genes such as IL-17. nih.gov The development of orally bioavailable RORγ inhibitors represents a significant therapeutic strategy, and the benzoxazepine structure is among the scaffolds identified for this purpose, leading to potent suppression of IL-17 release from human Th17 cells. researchgate.net

The Prostaglandin E2 (PGE2) receptor subtype 2 (EP2) is a G-protein coupled receptor that mediates inflammatory responses. A high-throughput screen led to the discovery of a benzoxazepine derivative as a potent and selective EP2 antagonist. wikipedia.org Following modular optimization of an initial lead, a dihydrobenzo[f] wikipedia.orgnih.govoxazepine derivative, known as benzoxazepine 52 or C52, was identified. wikipedia.org This compound demonstrates a single-digit nanomolar binding affinity for the EP2 receptor and is approximately 4000-fold selective against other EP receptor subtypes. wikipedia.org

The mechanism of antagonism involves blocking the binding of PGE2, which in turn prevents the Gαs-mediated activation of adenylyl cyclase and the subsequent rise in intracellular cyclic AMP (cAMP). nih.gov In vitro assays show that C52 effectively counters the PGE2-induced increase in cellular cAMP. nih.gov

Table 2: In Vitro Activity of Benzoxazepine 52 (C52) as an EP2 Antagonist

| Parameter | Species | Value | Assay Type |

|---|---|---|---|

| IC₅₀ | Human | 8 nM | PGE2 Binding |

| Rat | 10 nM | PGE2 Binding | |

| Mouse | 10 nM | PGE2 Binding | |

| IC₅₀ | Human | 5 nM | Cellular cAMP Inhibition |

| Rat | 3 nM | Cellular cAMP Inhibition | |

| Mouse | 4 nM | Cellular cAMP Inhibition |

| Selectivity | Human | ~4000-fold | vs. EP1, EP3, EP4 Receptors |

IC₅₀: Half maximal inhibitory concentration.

Future Perspectives and Emerging Research Directions in 1,3 Benzoxazepine 2 Carbonitrile Chemistry

The field of medicinal chemistry is in a constant state of evolution, with the 1,3-benzoxazepine-2-carbonitrile scaffold emerging as a promising framework for novel therapeutic agents. The distinctive seven-membered heterocyclic ring system offers a three-dimensional architecture that is of significant interest for drug design. Future research is set to build upon initial findings, aiming to refine the synthesis, understand the biological mechanisms, and utilize advanced computational tools to unlock the full therapeutic potential of this compound class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Benzoxazepine-2-carbonitrile derivatives, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic or catalytic conditions. For example, intermediates can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Structural confirmation relies on -NMR and -NMR spectroscopy to verify regioselectivity and purity. Reaction optimization may require varying solvents (e.g., DMF, THF) and temperatures to improve yields .

- Table 1: Example Reaction Conditions

| Precursor | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Amine A | POCl | DCM | 80 | 65 |

| Amine B | AlCl | Toluene | 110 | 72 |

Q. Which analytical techniques are critical for confirming the structure of this compound analogs?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves absolute stereochemistry and bond angles (using SHELX software for refinement) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

- FT-IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm) and benzoxazepine ring vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO) at the 4-position enhance electrophilicity, facilitating Suzuki-Miyaura coupling. Steric hindrance from bulky substituents (e.g., benzyl groups) may necessitate Pd(OAc)/XPhos catalysts for efficient coupling. Computational studies (DFT) can predict reactive sites by mapping electrostatic potentials .

- Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reaction Rate (k, s) |

|---|---|---|

| -Cl | Withdrawing | 5.2 × 10 |

| -OCH | Donating | 1.8 × 10 |

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To address this:

- Perform variable-temperature NMR to detect conformational changes.

- Use Hirshfeld surface analysis (via CrystalExplorer) to compare intermolecular interactions in the solid state .

- Apply Bayesian statistical models to assess confidence intervals in conflicting data .

Q. How can computational methods predict the biological activity of novel this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinases). Pharmacophore mapping identifies essential features like hydrogen-bond acceptors (nitrile) and aromatic π-stacking. Validate predictions with in vitro assays (e.g., IC measurements) .

Key Considerations for Researchers

- Data Reliability : Cross-validate structural assignments using complementary techniques (e.g., NMR + X-ray) to minimize errors .

- Synthetic Challenges : Nitrile group stability under acidic conditions requires pH monitoring during reactions .

- Advanced Tools : Leverage SHELX for high-resolution crystallography and Gaussian for DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.